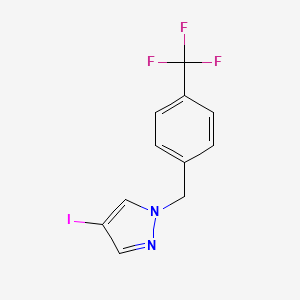

4-Iodo-1-(4-trifluoromethylbenzyl)-1H-pyrazole

Overview

Description

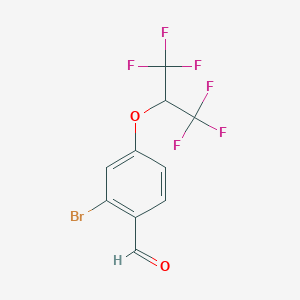

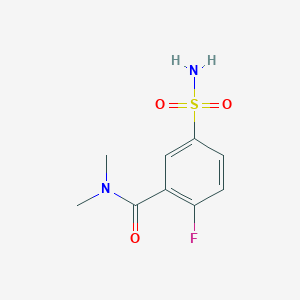

“1-Iodo-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H4F3I . It’s also known by several synonyms, including 4-iodobenzotrifluoride, 1-iodo-4-trifluoromethyl benzene, p-iodobenzotrifluoride, benzene, 1-iodo-4-trifluoromethyl, 4-trifluoromethyl iodobenzene, 4-iodo-alpha,alpha,alpha-trifluorotoluene, alpha,alpha,alpha-trifluoro-4-iodotoluene, 4-iodobenztrifluoride, 4-iodobenzo trifluoride, 4-iodo-1-trifluoromethylbenzene .

Molecular Structure Analysis

The molecular structure of “1-Iodo-4-(trifluoromethyl)benzene” can be represented by the SMILES notation: C1=CC(=CC=C1C(F)(F)F)I .Physical And Chemical Properties Analysis

“1-Iodo-4-(trifluoromethyl)benzene” has a molecular weight of 272.009 g/mol . It has a density of 1.851 g/mL at 25 °C . The compound is insoluble in water .Scientific Research Applications

Synthesis and Building Blocks

One of the key applications of 4-Iodo-1-(4-trifluoromethylbenzyl)-1H-pyrazole and related compounds is in their use as building blocks for the synthesis of a wide array of derivatives. For example, the preparation of 4- and 5-iodinated pyrazole derivatives, including 4-iodo-3-trifluoromethylpyrazole, has been reported to provide access to many new chemical entities featuring a pyrazole nucleus. This work has opened access to 11 original iodinated building blocks out of 16, indicating the significant potential for the development of new compounds in this area (Guillou et al., 2011).

Catalysis and Chemical Transformations

Compounds derived from this compound have been explored for their catalytic applications. For instance, palladium(II) complexes involving pyrazole-derived remote carbene ligands have shown promise in catalytic activities, such as in aqueous Suzuki−Miyaura coupling reactions. These studies reveal the superiority of cationic complexes derived from these pyrazole compounds in catalytic processes, demonstrating their potential utility in facilitating chemical transformations (Han et al., 2007).

Antimicrobial Applications

The antimicrobial potential of derivatives from this compound has also been investigated. A series of new compounds synthesized through iodine(III)-mediated oxidative approaches have shown potent antimicrobial activities. This highlights the importance of these compounds not only in chemical synthesis but also in the development of new antimicrobial agents, contributing to the field of medicinal chemistry (Prakash et al., 2011).

Safety and Hazards

“1-Iodo-4-(trifluoromethyl)benzene” may cause respiratory irritation, serious eye irritation, and skin irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

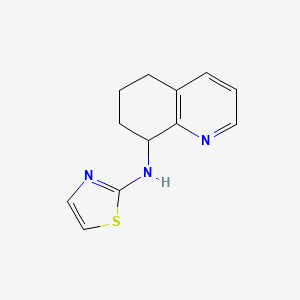

4-iodo-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3IN2/c12-11(13,14)9-3-1-8(2-4-9)6-17-7-10(15)5-16-17/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJLTYRZNWDKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B1444016.png)

![1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B1444026.png)